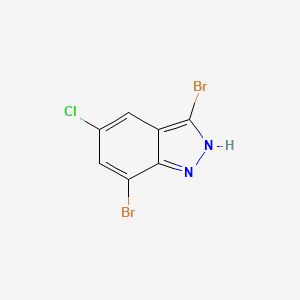

3,7-Dibromo-5-chloro-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of complex molecules. The indazole nucleus is present in numerous FDA-approved drugs, demonstrating its therapeutic importance. These include treatments for cancer, such as Niraparib and Pazopanib, and antiemetic agents like Granisetron, used to manage chemotherapy-induced nausea. The ability of the indazole scaffold to engage in various biological interactions has cemented its role as a critical pharmacophore in modern drug discovery.

Overview of Halogenated Indazole Derivatives in Chemical Synthesis and Biological Evaluation

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the indazole core is a widely used strategy in medicinal chemistry. Halogenation can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated indazoles are not only key intermediates in the synthesis of pharmaceuticals but also exhibit potent biological activities themselves. For instance, they have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific placement and nature of the halogen substituents allow for fine-tuning of a compound's properties, making halogenated indazoles a rich area of research.

Rationale for Investigating 3,7-Dibromo-5-chloro-1H-indazole: A Poly-halogenated Indazole Case Study

This compound represents a compelling case study in the field of polyhalogenated heterocycles. The presence of three halogen atoms—two bromine and one chlorine—at specific positions on the indazole ring suggests a unique profile of reactivity and potential biological activity. While specific research on this particular compound is not extensively documented in publicly available literature, its structure provides a clear rationale for investigation. The multiple halogen atoms can serve as synthetic handles for further chemical modifications, such as cross-coupling reactions, allowing for the construction of diverse molecular libraries. Furthermore, the combination of different halogens may lead to synergistic effects on its biological properties.

Scope and Objectives of Research on this compound

Given the established importance of halogenated indazoles, research on this compound would likely focus on several key areas. A primary objective would be the development of efficient and regioselective synthetic routes to access this compound. Following its synthesis, a thorough investigation of its chemical reactivity would be essential, particularly its utility as a building block in organic synthesis. Finally, comprehensive biological screening would be necessary to elucidate any potential therapeutic applications, drawing parallels from other polyhalogenated compounds that have shown promise in preclinical studies. The study of this molecule could provide valuable insights into the structure-activity relationships of polyhalogenated indazoles.

Chemical and Physical Properties

While detailed experimental data for this compound is scarce, its fundamental properties can be predicted or are available through chemical databases. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃Br₂ClN₂ |

| Molecular Weight | 322.38 g/mol |

| IUPAC Name | This compound |

| CAS Number | 124220361 |

This data is based on computational predictions and information available in public chemical databases. nih.gov

Synthesis and Reactivity

General methods for the synthesis of halogenated indazoles often involve the cyclization of appropriately substituted anilines or benzonitriles. nih.govorganic-chemistry.org For a polyhalogenated compound like this compound, a potential synthetic strategy could involve the multi-step halogenation of an indazole precursor or the cyclization of a pre-halogenated starting material. The reactivity of this compound is expected to be rich, with the bromine and chlorine atoms offering sites for various transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Potential Research Applications

The exploration of this compound could lead to advancements in several areas:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, particularly kinase inhibitors or other targeted cancer therapies.

Materials Science: As a building block for functional organic materials with specific electronic or photophysical properties.

Agrochemicals: Exploration of its potential as a novel pesticide or herbicide, a field where halogenated heterocycles have found utility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H3Br2ClN2 |

|---|---|

Molecular Weight |

310.37 g/mol |

IUPAC Name |

3,7-dibromo-5-chloro-2H-indazole |

InChI |

InChI=1S/C7H3Br2ClN2/c8-5-2-3(10)1-4-6(5)11-12-7(4)9/h1-2H,(H,11,12) |

InChI Key |

FOZUCSOJBAALNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)Br)Br)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,7 Dibromo 5 Chloro 1h Indazole

Precursor Synthesis and Halogenation Strategies for Indazole Core Formation

One major strategy involves the stepwise introduction of halogen substituents onto a simpler indazole molecule. This approach relies on the inherent reactivity of the indazole nucleus and the directing effects of existing substituents to achieve the desired substitution pattern.

The introduction of bromine atoms onto the indazole ring is a critical step. Regioselective bromination can be achieved using various brominating agents, with the outcome heavily dependent on the reaction conditions and the substitution pattern of the starting indazole. N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of the C3-position of the indazole system. chim.it The use of elemental bromine (Br₂) in solvents like dimethylformamide (DMF) has also been reported to effectively install bromine at the 3-position. chim.itgoogle.com

Achieving di-bromination at the 3- and 7-positions requires more tailored conditions. Research into the metal-free halogenation of 2H-indazoles has shown that poly-halogenation is feasible by adjusting the reaction parameters. rsc.orgnih.gov While direct C-H bromination of indazoles without metal catalysts has been less common, studies have shown that employing specific reagents and conditions can yield di-bromo products, although sometimes with poor selectivity. rsc.orgnih.gov For instance, the bromination of 2-phenyl-2H-indazole with Br₂ can lead to a mixture of 3,5-dibromo and 3,7-dibromo products. rsc.org

Table 1: Reagents for Regioselective Bromination of Indazoles

| Reagent | Typical Position of Bromination | Solvent(s) | Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | C3 | Acetonitrile (MeCN), Chloroform (CHCl₃) | Widely used for selective C3-bromination. chim.it |

| Bromine (Br₂) | C3 | Dimethylformamide (DMF) | Effective for C3-bromination, particularly on nitro-substituted indazoles. chim.itgoogle.com |

Similar to bromination, the introduction of chlorine onto the indazole nucleus is typically accomplished using electrophilic chlorinating agents. N-Chlorosuccinimide (NCS) is a common reagent for this transformation. rsc.org The position of chlorination is directed by the electronic properties of the indazole ring and any existing substituents. For the synthesis of the target compound, a precursor such as 5-chloro-1H-indazole would be an ideal starting material for subsequent bromination steps. The synthesis of such precursors can be achieved through cyclization routes starting from chlorinated aromatic compounds.

The construction of the 3,7-dibromo-5-chloro-1H-indazole scaffold via this pathway necessitates a carefully planned sequence of halogenation reactions. A logical approach would commence with a commercially available or synthesized 5-chloro-1H-indazole.

This precursor would then be subjected to a di-bromination reaction. Based on studies of poly-halogenation, employing an excess of a brominating agent like NBS under controlled conditions could facilitate the introduction of bromine atoms at the most reactive positions, namely C3 and C7. rsc.orgnih.gov It has been demonstrated that hetero-halogenated indazoles can be synthesized via a "one-pot, two-step" method, for example, by performing a bromination followed by a chlorination, or vice-versa. nih.gov This highlights the feasibility of achieving specific multi-halogenated patterns by carefully controlling the sequence and stoichiometry of the reactions.

Table 2: Proposed Sequential Halogenation Strategy

| Step | Starting Material | Reagent(s) | Key Transformation | Intermediate/Product |

|---|---|---|---|---|

| 1 | 5-chloro-1H-indazole | N-Bromosuccinimide (NBS) (1.0 eq.) | Regioselective C3-bromination | 3-Bromo-5-chloro-1H-indazole |

Cyclization Reactions for Indazole Ring System Construction

An alternative and powerful approach involves constructing the indazole ring from acyclic or monocyclic precursors that already possess the required halogen substitution pattern. This strategy builds the heterocyclic core as a final step.

The [3+2] cycloaddition reaction is an efficient method for synthesizing the indazole core. organic-chemistry.orgresearchgate.net This reaction typically involves the cycloaddition of a diazo compound with an aryne. organic-chemistry.orgresearchgate.net To apply this to the synthesis of this compound, a highly substituted aryne precursor would be required.

The synthesis would involve generating a 3,5-dibromo-4-chloro-benzyne intermediate. This could be formed from a precursor such as 1,2-dihalo-3,5-dibromo-4-chlorobenzene. The subsequent reaction of this aryne with a simple diazo compound, like diazomethane, would undergo a [3+2] cycloaddition to furnish the desired indazole ring system directly with the correct halogenation pattern. researchgate.net This method offers a direct route to a wide range of substituted indazoles under mild conditions. organic-chemistry.orgresearchgate.net

Hydrazine-mediated cyclization is a classic and robust method for forming the indazole ring. This approach typically involves the reaction of hydrazine (B178648) with an ortho-halo benzonitrile or benzaldehyde derivative. nih.gov The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the ortho-halogen by hydrazine, followed by an intramolecular cyclization and condensation to form the pyrazole (B372694) ring fused to the benzene (B151609) ring.

For the target molecule, a plausible starting material would be 2-fluoro-3,5-dibromo-4-chlorobenzonitrile. The reaction with hydrazine hydrate (B1144303) would displace the highly activated fluorine atom, and subsequent cyclization would yield the 3-amino-7-bromo-5-chloro-1H-indazole. While this yields a 3-aminoindazole, related pathways starting from ortho-halo-aryl ketones or aldehydes reacting with hydrazine can lead directly to substituted indazoles. researchgate.net For example, the cyclization of a substituted acetophenone hydrazone in the presence of polyphosphoric acid (PPA) can yield the corresponding indazole. researchgate.net This demonstrates the versatility of hydrazine in constructing the indazole core from precursors already bearing the necessary halogen substituents. nih.govresearchgate.net

Table 3: Overview of Hydrazine-Mediated Indazole Synthesis

| Precursor Type | Reagent | Key Transformation | Product Type |

|---|---|---|---|

| 2-Halobenzonitrile | Hydrazine | SNAr and Cyclization/Condensation | 3-Aminoindazole nih.gov |

| 2-Halobenzaldehyde | Hydrazine | Condensation and Cyclization | 1H-Indazole |

Advanced Synthetic Transformations for this compound Analogs

The presence of two bromine atoms and one chlorine atom on the indazole core makes this compound an exceptionally valuable platform for creating diverse molecular architectures through advanced synthetic transformations. The differential reactivity of the halogen substituents allows for selective and sequential functionalization.

The halogen atoms on the this compound ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the halogens towards substitution is influenced by their position on the ring and the reaction conditions. Generally, halogens at positions activated by the heterocyclic nitrogen atoms are more susceptible to substitution. For instance, in related 3-aminoindazoles, the formation of the core structure often relies on SNAr chemistry where a fluorine or chlorine atom is displaced by hydrazine nih.govmdpi.com. This principle can be extended to this compound, where selective substitution could potentially be achieved by carefully controlling the reaction conditions and the choice of nucleophile.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of dihaloindazoles. The differential reactivity of bromine and chlorine atoms allows for selective, sequential cross-coupling reactions. Typically, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, and the reactivity of the C-Br bond at C3 can differ from that at C7, enabling regioselective functionalization.

Suzuki-Miyaura Coupling : This reaction allows for the formation of C-C bonds by coupling the haloindazole with an organoboron reagent. By carefully selecting the palladium catalyst, ligand, and reaction conditions, it is possible to selectively couple at either the C3 or C7 position first, followed by a second coupling at the remaining brominated site or even the chlorinated site under more forcing conditions.

Buchwald-Hartwig Amination : This reaction facilitates the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities. Similar to the Suzuki-Miyaura coupling, sequential amination can be achieved by exploiting the different reactivities of the C-Br and C-Cl bonds.

The ability to perform sequential cross-coupling reactions on dihaloheteroarenes is a well-established strategy for building molecular complexity nih.gov. For example, in dihalogenated pyridines, the choice of a sterically hindered N-heterocyclic carbene ligand can invert the conventional site-selectivity of palladium-catalyzed cross-couplings nih.gov. Similar ligand-controlled selectivity could be explored for this compound.

Table 2: Potential Sequential Cross-Coupling Reactions

| Reaction Type | Position 1 (More Reactive) | Position 2 (Less Reactive) | Reagents | Product Type |

| Suzuki-Miyaura | C3-Br or C7-Br | C7-Br or C3-Br | Ar-B(OH)₂, Pd catalyst, Base | Di-arylated indazole |

| Buchwald-Hartwig | C3-Br or C7-Br | C5-Cl | R₂NH, Pd catalyst, Base | Bromo-chloro-amino-indazole |

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Key principles include waste prevention, maximizing atom economy, and using safer solvents and reagents.

In the context of synthesizing halogenated indazoles, green chemistry can be implemented in several ways:

Catalytic Reagents : Utilizing catalytic reagents, such as palladium catalysts in cross-coupling reactions, is superior to using stoichiometric reagents as it reduces waste.

Safer Solvents : Traditional syntheses often use hazardous organic solvents. Research is ongoing to replace these with greener alternatives like water, ethanol (B145695), or polyethylene glycol (PEG) google.com. For instance, palladium-catalyzed direct arylation of 1H-indazole has been successfully performed using water as a solvent japsonline.com.

Energy Efficiency : Employing energy-efficient methods such as microwave irradiation or ultrasound-assisted synthesis can reduce reaction times and energy consumption rsc.org.

Atom Economy : Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product minimizes waste.

Optimization of Reaction Conditions and Yield for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products. Key parameters that require careful optimization include:

Choice of Halogenating Agent : For the bromination steps, the choice and stoichiometry of the brominating agent (e.g., NBS, DBDMH, Br₂) are critical to control regioselectivity and prevent over-bromination.

Solvent and Temperature : The polarity of the solvent can significantly influence reaction rates and selectivity. Temperature control is essential to manage the exothermic nature of halogenation reactions and to favor the desired kinetic or thermodynamic product.

Catalyst and Ligand System : In any subsequent cross-coupling reactions, the selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (e.g., phosphines, N-heterocyclic carbenes) is paramount for achieving high catalytic activity and selectivity.

Base and Additives : The choice of base in cross-coupling reactions can dramatically affect the reaction outcome. Additives may also be required to facilitate certain catalytic cycles.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently screen and optimize these parameters, leading to a robust and high-yielding synthetic protocol.

Advanced Spectroscopic and Analytical Characterization of 3,7 Dibromo 5 Chloro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3,7-dibromo-5-chloro-1H-indazole, providing detailed information about the hydrogen and carbon environments within the molecule.

In a typical ¹H NMR spectrum, the protons on the aromatic ring and the N-H proton of the indazole core would exhibit characteristic chemical shifts. The single proton on the benzene (B151609) portion of the molecule, located at position 4, would appear as a singlet due to the absence of adjacent protons. The N-H proton of the pyrazole (B372694) ring is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbon atoms bonded to the bromine and chlorine atoms would be significantly influenced by the electron-withdrawing effects of these halogens. The specific chemical shifts would confirm the substitution pattern on the indazole ring.

A hypothetical representation of expected NMR data is presented below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 (N-H) | 13.5 (broad singlet) | - |

| C-3 | - | 130.0 |

| H-4 | 7.8 (singlet) | 125.0 |

| C-5 | - | 128.0 |

| C-6 | 7.6 (singlet) | 122.0 |

| C-7 | - | 115.0 |

| C-3a | - | 142.0 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The complex isotopic pattern resulting from the presence of two bromine atoms and one chlorine atom would be a key diagnostic feature in the mass spectrum.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS) in conjunction with Liquid Chromatography (LC-MS), would reveal characteristic bond cleavages. Expected fragmentation pathways could include the loss of bromine or chlorine atoms, or cleavage of the pyrazole ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its chemical bonds.

Key expected IR absorptions include:

N-H Stretching: A peak in the region of 3100-3300 cm⁻¹, characteristic of the N-H bond in the indazole ring.

C=C Stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-N Stretching: Vibrations for the C-N bonds would be observed in the 1250-1350 cm⁻¹ range.

C-Halogen Stretching: Absorptions for C-Br and C-Cl bonds would be found in the fingerprint region, typically below 800 cm⁻¹.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For solid samples, single-crystal X-ray diffraction (XRD) offers the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique can confirm the connectivity of atoms, bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the indazole N-H group. Such an analysis would provide unequivocal proof of the 1H-indazole tautomeric form in the solid state.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation during synthesis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for determining the percentage purity by separating the target compound from any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, providing both separation and mass identification of the components. The choice of column, mobile phase, and detector is optimized to achieve the best separation and detection of this specific halogenated compound.

Tautomeric Equilibrium Analysis of this compound (1H- vs. 2H- Indazole)

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The position of the proton on one of the two nitrogen atoms of the pyrazole ring determines the tautomer. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-form. This preference is due to the benzenoid character of the fused benzene ring in the 1H-tautomer, as opposed to the quinonoid character in the 2H-form.

For this compound, the equilibrium would be expected to strongly favor the 1H-tautomer. This can be experimentally verified using NMR spectroscopy, as the chemical shifts of the ring protons and carbons are distinct for each tautomer. The presence of substituents can influence the tautomeric equilibrium, but for most indazoles, the 1H form predominates.

Theoretical and Computational Investigations of 3,7 Dibromo 5 Chloro 1h Indazole

Molecular Modeling and Conformational Analysis

Molecular modeling of 3,7-dibromo-5-chloro-1H-indazole would be the first step in its theoretical investigation. This would involve constructing a 3D model of the molecule and exploring its possible conformations. Conformational analysis is crucial as the spatial arrangement of atoms influences the molecule's energy, stability, and ability to interact with biological targets.

For a semi-rigid structure like an indazole, the conformational landscape might be limited but still significant, particularly concerning the tautomeric forms of the indazole ring (1H and 2H). Computational methods, such as molecular mechanics or more advanced quantum chemical calculations, would be used to identify the most stable conformers in different environments (e.g., in a vacuum, in solution). The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Illustrative Conformational Energy Profile of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1H-indazole | 0.00 | 2.5 |

| 2H-indazole | +3.5 | 3.8 |

Note: This table is illustrative and based on general knowledge of indazole tautomerism; it does not represent actual calculated data for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), would provide deep insights into the electronic structure and reactivity of this compound. DFT is a robust method for calculating various molecular properties.

Key parameters that would be calculated include:

Electron Distribution and Molecular Orbitals: Mapping the electron density to identify electron-rich and electron-deficient regions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental for predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential (ESP) Map: Visualizing the electrostatic potential on the molecular surface to predict sites for electrophilic and nucleophilic attack.

Chemical Reactivity Descriptors: Calculation of global and local reactivity descriptors like chemical potential, hardness, softness, and electrophilicity index to quantify the molecule's reactivity.

Table 2: Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Global Hardness | 2.65 eV |

| Electrophilicity Index | 2.1 eV |

Note: This table contains hypothetical data to illustrate the output of DFT calculations. Specific calculations for this compound are not available in the reviewed literature.

Molecular Dynamics Simulations for Ligand Stability and Interaction Dynamics

Molecular dynamics (MD) simulations could be used to study the behavior of this compound over time, particularly when it is part of a larger system, such as a protein-ligand complex. By simulating the atomic motions, MD provides insights into the stability of the ligand's binding pose and the dynamics of its interactions with the surrounding environment.

An MD simulation would typically involve placing the molecule in a simulated physiological environment (a box of water molecules and ions) and calculating the forces between atoms and their subsequent motions over a period of nanoseconds to microseconds. Analysis of the simulation trajectory would reveal the flexibility of the molecule and the stability of intermolecular interactions, such as hydrogen bonds and halogen bonds.

Predictive Modeling for Biological Activities and Target Interactions

Given that many indazole derivatives exhibit biological activity, molecular docking would be a key computational tool to predict the potential protein targets of this compound and its binding mode. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.

The process would involve:

Selecting potential protein targets based on the activities of structurally similar compounds. For indazoles, these could include kinases, polymerases, or other enzymes.

Docking the 3D structure of this compound into the active site of the target protein.

Scoring the different binding poses to identify the most likely one and estimate the binding energy. For instance, docking studies on other substituted indazoles have shown interactions with the aromatase enzyme, a target in breast cancer therapy. ambeed.com

If a series of structurally related indazole analogues with known biological activities were available, Quantitative Structure-Activity Relationship (QSAR) models could be developed. QSAR studies aim to find a mathematical relationship between the chemical structures of a group of compounds and their biological activities.

2D-QSAR: This approach would correlate physicochemical descriptors (e.g., molecular weight, logP, polar surface area) of the indazole derivatives with their activity.

3D-QSAR: This more advanced method, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would use 3D structural information to build a predictive model. The model would highlight which regions of the molecule are important for activity (e.g., where bulky groups or electronegative atoms increase or decrease activity).

Analysis of Halogen Bonding and its Influence on Molecular Interactions

The presence of two bromine atoms and one chlorine atom on the indazole scaffold makes the study of halogen bonding particularly relevant for this compound. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base).

Computational analysis would focus on:

Sigma-Holes: DFT calculations can reveal regions of positive electrostatic potential on the outer surface of the halogen atoms, known as σ-holes. The magnitude of the positive potential on these σ-holes is indicative of the strength of potential halogen bonds.

Interaction Energies: High-level quantum chemical calculations can be used to compute the strength and geometry of halogen bonds between this compound and various Lewis bases (e.g., backbone carbonyls or specific amino acid side chains in a protein). This would be crucial for understanding its binding mechanism in a biological context.

Structure Activity Relationship Sar Studies Incorporating 3,7 Dibromo 5 Chloro 1h Indazole

Impact of Bromine Substitution at C3 and C7 Positions on Biological Activities

The presence of bromine atoms at both the C3 and C7 positions of the indazole ring is a distinctive feature of 3,7-Dibromo-5-chloro-1H-indazole. Halogenation, particularly bromination, at these positions can have a profound impact on the molecule's biological activities.

The C3 position of the indazole ring is often a key point for modification to influence biological activity. chim.itnih.gov Substitution at this position can directly interact with the target protein. A bromine atom at C3 can act as a hydrogen bond acceptor and its lipophilicity can enhance binding to hydrophobic pockets within a receptor. nih.gov In the context of kinase inhibitors, a common application for indazole derivatives, the C3 substituent can play a crucial role in establishing key interactions with the hinge region of the kinase domain.

The C7 position, while less commonly functionalized than C3, also offers a strategic point for modification. nih.gov Bromination at C7 can modulate the electronic properties of the entire ring system and influence the acidity of the N1-proton, which can be critical for binding to certain biological targets. nih.gov Furthermore, the steric bulk of the bromine atom at C7 can orient the molecule within a binding site, potentially leading to enhanced selectivity or potency. The reactivity of the C7 position in indazoles is generally lower than other positions, making the synthesis of 7-bromoindazoles a synthetic challenge that often requires specific methodologies. nih.govrsc.org

The dual substitution with bromine at both C3 and C7 is anticipated to create a unique electronic and steric profile. This di-bromination could potentially lead to enhanced binding affinity through multiple contact points with a biological target.

Influence of Chlorine Substitution at C5 Position on Biological Activities

The C5 position of the indazole ring is a common site for substitution, and the introduction of a chlorine atom at this position is a well-established strategy in medicinal chemistry. nih.govnih.gov The chlorine atom, being an electron-withdrawing group, can significantly alter the electronic distribution of the indazole ring system. This can influence the pKa of the molecule, its susceptibility to metabolic enzymes, and its ability to participate in crucial binding interactions.

In many classes of biologically active compounds, the presence of a chlorine atom on an aromatic ring has been shown to enhance potency. This can be attributed to several factors, including increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds, a type of non-covalent interaction that can contribute to ligand-receptor binding affinity. acs.org

Synergistic and Antagonistic Effects of Multiple Halogen Substituents on Indazole Pharmacophores

The combination of two bromine atoms at C3 and C7 and a chlorine atom at C5 in this compound suggests the possibility of complex synergistic or antagonistic effects on its biological activity. The interplay between these three halogen substituents can result in a pharmacological profile that is distinct from that of mono- or di-halogenated indazoles.

Potential Synergistic Effects:

Enhanced Binding Affinity: The multiple halogen atoms can engage in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions, with a biological target. rsc.org The cumulative effect of these interactions could lead to a significant increase in binding affinity and potency.

Improved Selectivity: The specific spatial arrangement of the three halogen atoms may allow the molecule to fit more precisely into the binding site of a particular target protein while being excluded from the binding sites of off-target proteins, thus enhancing selectivity.

Favorable Pharmacokinetics: The lipophilicity and metabolic stability conferred by the halogen atoms can be fine-tuned by their number and position. A tri-halogenated pattern might offer a balance that leads to improved absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Antagonistic Effects:

Steric Hindrance: The presence of three relatively large halogen atoms could introduce steric clashes within a binding site, potentially reducing or abolishing biological activity.

Unfavorable Electronic Effects: The combined electron-withdrawing nature of the halogens could unfavorably alter the electronic properties of the indazole core, weakening key interactions necessary for biological activity.

Comparative SAR Analysis of this compound with Other Halogenated Indazole Derivatives

To contextualize the potential biological activity of this compound, it is useful to compare it with other halogenated indazoles for which SAR data is available.

| Compound | Halogenation Pattern | Known/Potential Biological Activity | Reference |

| This compound | Br at C3, C7; Cl at C5 | Potential kinase inhibitor, anticancer agent (Inferred) | N/A |

| 6-Bromo-1H-indazole | Br at C6 | Intermediate for VEGFR-2 inhibitors | chim.it |

| 4-Nitro-7-bromo-1H-indazole | Br at C7 | Precursor for C7-functionalized indazoles | nih.gov |

| 5-Chloro-1H-indazole | Cl at C5 | Building block for various biologically active compounds | mdpi.com |

| 3-Iodo-6-bromo-1H-indazole | I at C3, Br at C6 | Intermediate for kinase inhibitors | chim.it |

From this comparison, it is evident that halogenation at various positions of the indazole ring is a common strategy in the development of biologically active compounds, particularly in the area of oncology. The specific combination of halogens in this compound suggests that it is likely being explored as a scaffold for potent and selective inhibitors of protein kinases or other cancer-related targets. The di-bromo substitution at C3 and C7, in particular, is a less common pattern, hinting at a design strategy aimed at achieving a specific set of interactions within a target binding site.

Elucidation of Key Pharmacophoric Features within this compound Scaffold

Based on the analysis of its structure and comparison with related compounds, the key pharmacophoric features of the this compound scaffold can be proposed. A pharmacophore model for this compound would likely include:

A Hydrogen Bond Donor: The N1-H of the indazole ring is a crucial hydrogen bond donor, essential for anchoring the molecule to the hinge region of many kinases.

Aromatic/Hydrophobic Core: The bicyclic indazole ring system provides a rigid aromatic core that can engage in π-π stacking and hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors/Halogen Bond Donors: The bromine atoms at C3 and C7, and the chlorine atom at C5, can act as hydrogen bond acceptors or, more specifically, as halogen bond donors. Halogen bonds are becoming increasingly recognized as important directional interactions in drug design.

Defined Steric Volume: The specific placement of the three halogen atoms creates a distinct three-dimensional shape and volume that will dictate its fit into a binding pocket.

These features suggest that this compound is a highly functionalized scaffold with the potential for potent and selective interactions with biological targets. The precise nature of its biological activity would be dependent on the specific protein it is designed to inhibit, but the general pharmacophoric elements point towards its utility in the development of targeted therapeutics. nih.gov

Mechanistic Studies of Biological Activities Linked to 3,7 Dibromo 5 Chloro 1h Indazole and Its Analogs

Investigation of Kinase Inhibitory Activities (e.g., VEGFR-2, PLK4, FGFRs, TTK, MAPK1, CDK)

Kinases are a class of enzymes that are crucial for cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they have become major targets for drug development. Analogs of 3,7-dibromo-5-chloro-1H-indazole have been explored for their potential to inhibit a variety of these kinases.

In vitro enzymatic assays are a primary method for quantifying the potency of a compound against a specific kinase. These assays determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

Research into indazole-based compounds has demonstrated significant inhibitory activity against several key kinases. For instance, certain indazole derivatives have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in centriole duplication. nih.gov The compound CFI-400945, an indazole derivative, exhibits a PLK4 IC50 value of 2.8 nM. nih.gov Another indazole analog, YLT-11, was developed based on the structure of CFI-400945. nih.gov

Furthermore, dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptors (FGFRs) have been developed from different chemical scaffolds, highlighting the strategy of targeting multiple kinases. For example, a compound designated as molecule 30, which contains a 1H-indole scaffold, showed potent inhibition of VEGFR2 and FGFR1-4 with IC50 values of 7.5 nM and 0.9-6.1 nM, respectively. nih.gov Similarly, compound 28 (SOMCL-286) demonstrated strong inhibitory activity against VEGFR2, FGFR1, and FGFR2 with IC50 values of 2.9 nM, 1.0 nM, and 4.5 nM, respectively. nih.gov

In the context of other kinase targets, derivatives of 5-chloro-indole-2-carboxylate have been synthesized and evaluated for their inhibitory effects on the Epidermal Growth Factor Receptor (EGFR). The most potent of these, the m-piperidinyl derivative 3e, displayed an IC50 value of 68 nM against EGFR, which was more potent than the established inhibitor erlotinib (B232) (IC50 = 80 nM). nih.gov The unsubstituted derivative 3a also showed promising activity against BRAFV600E with an IC50 of 43 nM. nih.gov

Interactive Table: Kinase Inhibitory Activity of Selected Indazole Analogs and Other Related Compounds

| Compound | Target Kinase(s) | IC50 (nM) |

| CFI-400945 | PLK4 | 2.8 |

| Molecule 30 | VEGFR2, FGFR1-4 | 7.5 (VEGFR2), 0.9-6.1 (FGFRs) |

| Compound 28 (SOMCL-286) | VEGFR2, FGFR1, FGFR2 | 2.9 (VEGFR2), 1.0 (FGFR1), 4.5 (FGFR2) |

| Derivative 3e | EGFR | 68 |

| Derivative 3a | BRAFV600E | 43 |

While direct enzyme inhibition is a critical first step, it is also essential to confirm that a compound can engage its intended target within a living cell. Such studies provide evidence that the inhibitor can cross the cell membrane, reach its target protein, and exert its inhibitory effect in a complex cellular environment. Techniques like Western blotting can be used to assess the phosphorylation status of downstream proteins in a signaling pathway, providing indirect evidence of target engagement. A reduction in the phosphorylation of a kinase's substrate following treatment with an inhibitor would suggest successful target engagement.

Exploration of Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the metabolism of tryptophan to kynurenine. nih.gov In the context of cancer, IDO1 has gained significant attention as an immunomodulatory enzyme. nih.gov Its overexpression in tumor cells and antigen-presenting cells can lead to immune escape by creating an immunosuppressive microenvironment. nih.gov Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. nih.gov

Analogs of this compound have been investigated for their potential to inhibit IDO1. For example, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed and synthesized as IDO1 inhibitors. nih.gov Among these, compound 7 , N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress the expression of IDO1 in a concentration-dependent manner. nih.gov Another study focused on 1,2,3-triazole derivatives, where compound 3a was identified as an IDO1 inhibitor with an IC50 value of 0.75 μM. nih.gov

Antiproliferative Mechanisms in Cellular Models (excluding human clinical trial data)

The ultimate goal of many kinase and enzyme inhibitors in oncology is to halt the uncontrolled proliferation of cancer cells. Studies in various cancer cell lines are conducted to understand the specific mechanisms by which these compounds achieve this antiproliferative effect.

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis and is often dysregulated in cancer. researchgate.net A key strategy in cancer therapy is to develop agents that can trigger this self-destruction process in malignant cells. researchgate.net

Several studies have shown that analogs of this compound and related heterocyclic compounds can induce apoptosis in cancer cells. For instance, compound 7 , a 1,3-dimethyl-6-amino-1H-indazole derivative, was shown to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov This was accompanied by the selective activation of extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway. nih.gov Another study on 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated that these compounds could induce apoptosis in triple-negative breast cancer cells. nih.gov Specifically, the compound QTCA-1 led to a significant increase in apoptotic cells. nih.gov Molecular docking studies suggested a high affinity of QTCA-1 for targets like PARP-1, which is a key enzyme in DNA repair and apoptosis. nih.gov

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by the uncontrolled progression through the cell cycle. Therefore, inducing cell cycle arrest at specific checkpoints is another important mechanism of antiproliferative agents.

Research on 3-amino-N-phenyl-1H-indazole-1-carboxamides, which are structurally related to the core indazole scaffold, has revealed their ability to modulate the cell cycle. nih.gov The most active compounds in this series were found to inhibit the growth of numerous cancer cell lines by causing a block in the G0-G1 phase of the cell cycle. nih.gov This arrest was associated with an increase in the underphosphorylated, active form of the retinoblastoma protein (pRb), a key regulator of the G1/S checkpoint. nih.gov

Investigation of Anti-inflammatory Mechanisms

The anti-inflammatory properties of indazole derivatives have been explored through various in vitro and in vivo studies. The primary mechanisms identified involve the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, pro-inflammatory cytokines, and reactive oxygen species.

A study investigating the anti-inflammatory activity of indazole and its derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), revealed their potential to inhibit inflammation. nih.govnih.gov The research demonstrated that these compounds significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner. nih.govresearchgate.net The underlying mechanisms for this effect were attributed to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and the scavenging of free radicals. nih.govnih.govresearchgate.net

The inhibitory effects of these compounds on key inflammatory markers are concentration-dependent. For instance, indazole demonstrated over 60% inhibition of TNF-α at a concentration of 250 μM, with an IC₅₀ value of 220.11 μM. nih.gov In comparison, 5-aminoindazole showed an IC₅₀ of 230.19 μM for TNF-α inhibition. nih.gov Dexamethasone was used as a standard in this assay, exhibiting an IC₅₀ of 31.67 μM. nih.gov

Furthermore, some indazol-3-ol derivatives have shown potent anti-inflammatory activities. nih.gov Specifically, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol was found to be a strong inhibitor of 5-lipoxygenase (5-LOX), an enzyme that catalyzes the oxidation of arachidonic acid to produce pro-inflammatory leukotrienes, with an IC₅₀ value of 44 nM. nih.gov This compound also inhibited the contraction of sensitized guinea pig tracheal segments and reduced antigen-induced airway eosinophilia. nih.gov

| Compound | Target | IC₅₀ Value | Notes |

| Indazole | TNF-α | 220.11 μM | Exhibited over 60% inhibition at 250 μM. nih.gov |

| 5-Aminoindazole | TNF-α | 230.19 μM | nih.gov |

| 6-Nitroindazole | TNF-α | Not Calculated | Showed only 29% inhibition at 250 μM. nih.gov |

| Dexamethasone (Standard) | TNF-α | 31.67 μM | nih.gov |

| 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol | 5-Lipoxygenase | 44 nM | Strongly inhibits the oxidation of arachidonic acid. nih.gov |

Assessment of Antimicrobial and Antifungal Mechanisms

Indazole derivatives have been recognized for their significant antimicrobial and antifungal properties. nih.govresearchgate.net These compounds form the basic structure of numerous drugs and have been synthesized and evaluated for their efficacy against various pathogens. pnrjournal.com

In vitro studies of N-methyl-3-aryl indazoles have demonstrated their activity against several bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.govresearchgate.net These compounds were also found to be effective against the fungal strain Candida albicans. nih.govresearchgate.net The hybridization of cyclic systems in 2H-indazole derivatives has been noted to produce compounds with both anti-inflammatory and antimicrobial activities. nih.gov

The synthesis of novel multi-substituted indazole derivatives has yielded compounds with excellent antibacterial activity. pnrjournal.com For example, specific derivatives showed potent effects against Staphylococcus aureus, Bacillus subtilis, and E. coli. pnrjournal.com Similarly, the development of 3,5-disubstituted-1H-1,2,4-triazoles, which share structural similarities with indazoles, has led to compounds with potent inhibitory action against a panel of Gram-positive and Gram-negative bacteria, as well as five different fungal strains. nih.gov

The scaffold of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidines, which can be considered related to indazole structures, is present in molecules with a broad range of applications, including as antibacterial and antifungal agents in agriculture and medicine. researchgate.net Research into bis-triazoles has shown that those existing in a thiol form can inhibit the growth of C. albicans by 35–40%. researchgate.net

| Compound Class | Tested Organisms | Observed Activity |

| N-methyl-3-aryl indazoles | Xanthomonas campestris, Bacillus cereus, Escherichia coli, Bacillus megaterium, Candida albicans | Dominant activity against these bacterial and fungal strains. nih.govresearchgate.net |

| Multi-substituted indazole derivatives | Staphylococcus aureus, Bacillus subtilis, E. coli | Excellent antibacterial activity observed for specific compounds. pnrjournal.com |

| 3,5-disubstituted-1H-1,2,4-triazoles | Gram-positive and Gram-negative bacteria, 5 fungal strains | Potent inhibitory action against the tested organisms. nih.gov |

| Bis-triazoles (thiol form) | Candida albicans | 35-40% growth inhibition. researchgate.net |

In vitro Studies of Other Biological Activities (e.g., antioxidant, antiplatelet, anti-HIV, antiparasitic)

Beyond their anti-inflammatory and antimicrobial effects, indazole analogs have been investigated for a variety of other biological activities in vitro.

Antioxidant Activity: Indazole derivatives have demonstrated notable free-radical scavenging capabilities. nih.govresearchgate.net In one study, various indazole derivatives were tested for their ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radicals. nih.gov The maximum inhibition of DPPH radical generation ranged from 39.35% to 51.26%, with 6-nitroindazole being the most effective among the tested compounds. nih.gov The development of monocarbonyl analogs of curcumin (B1669340) into tetrahydro-indazole structures has also yielded compounds with good antioxidant properties. japsonline.com The antioxidant activity of various heterocyclic compounds, including those related to indazoles, is often evaluated using assays like DPPH, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS). nih.govresearchgate.net

Antiplatelet Activity: The indazole scaffold is a core component of molecules that exhibit antiplatelet activity, highlighting another dimension of their therapeutic potential. researchgate.net

Anti-HIV Activity: Indazole derivatives are recognized for possessing anti-HIV properties. nih.govnih.govresearchgate.netnih.gov This has spurred research into developing novel indazole-based compounds as potential therapeutic agents against HIV. While specific mechanistic details for 3,7-disubstituted-5-chloro-1H-indazole analogs are not extensively detailed in the provided context, the general class of indazoles is considered a valuable scaffold for anti-HIV drug discovery. nih.govresearchgate.net For context, other heterocyclic compounds have been tested against HIV-1 and HIV-2 strains, with some showing significant inhibitory activity. mdpi.com For example, certain biflavonoids have demonstrated potent inhibition of the HIV-1 integrase enzyme. mdpi.com

Antiparasitic Activity: Indazole derivatives have shown promise as potent agents against various parasites. nih.gov In vitro studies have demonstrated their efficacy against Trichomonas vaginalis and Trypanosoma cruzi, the latter being the causative agent of Chagas disease. nih.govresearchgate.net The mechanism of action against these parasites is thought to involve the induction of oxidative stress through the formation of reactive oxygen species and the inhibition of crucial enzymes like trypanothione (B104310) reductase. researchgate.net Furthermore, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against Leishmania amazonensis, with four compounds showing activity comparable to the reference drug Amphotericin B against intracellular amastigotes. nih.gov The most potent of these, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, had an IC₅₀ of 0.46 µM against amastigotes. nih.gov

| Activity | Compound/Analog Class | Assay/Target | Key Findings |

| Antioxidant | 6-Nitroindazole | DPPH Scavenging | Highest inhibition of DPPH radical generation among tested indazoles (39.35% - 51.26%). nih.gov |

| Antioxidant | Curcumin Tetrahydro-indazole Analogs | General Antioxidant | Development showed good antioxidant properties. japsonline.com |

| Anti-HIV | Indazole Derivatives | General Anti-HIV | Recognized as possessing anti-HIV activity. nih.govnih.govresearchgate.netnih.gov |

| Antiparasitic | 5-Nitroindazole Derivatives | Trypanosoma cruzi | Potent growth inhibitors, acting via oxidative stress and enzyme inhibition. researchgate.net |

| Antiparasitic | 2-benzyl-5-nitroindazolin-3-one derivatives | Leishmania amazonensis (amastigotes) | Four compounds as active as Amphotericin B. nih.gov |

| Antiparasitic | 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | Leishmania amazonensis (amastigotes) | IC₅₀ = 0.46 µM. nih.gov |

Future Research Directions and Potential Applications of 3,7 Dibromo 5 Chloro 1h Indazole

Design and Synthesis of Novel Analogs of 3,7-Dibromo-5-chloro-1H-indazole with Enhanced Efficacy or Selectivity

The core structure of this compound is a prime candidate for analog design to enhance biological efficacy and target selectivity. Future synthetic efforts will likely focus on strategic functionalization at the bromine and chlorine positions, as well as substitution on the pyrazole (B372694) ring. The indazole nucleus is a well-established pharmacophore, and its derivatives have been successfully developed through various synthetic strategies. nih.govnih.gov

Modern synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are particularly suited for modifying the haloaromatic system of this compound. citeab.com For instance, the bromine atoms at the C3 and C7 positions could be selectively replaced with a variety of aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR). nih.gov Research on other indazole derivatives has shown that substitution at these positions can be critical for biological activity. mdpi.com

Key future research approaches would include:

Selective Functionalization: Developing regioselective methods to independently substitute the bromine atoms at C3 and C7, and the chlorine atom at C5. This would allow for a systematic exploration of how substituents at each position influence target binding and selectivity.

N-1 and N-2 Alkylation/Arylation: The indazole nitrogen atoms are key sites for modification. Regioselective N-alkylation can be challenging but is crucial as the biological activity of N-1 and N-2 isomers can differ significantly. nih.gov Strategies involving direct N-acylation followed by reduction could provide access to specific N-1 alkylated analogs. researchgate.net

Structure-Guided Design: If a primary biological target is identified, structure-guided design and computational modeling can inform the synthesis of analogs with optimized interactions within the target's binding site. nih.gov This approach has been successfully used to develop potent inhibitors of kinases like EGFR and FGFR. nih.gov

| Position for Modification | Potential Synthetic Reaction | Type of Substituent to Introduce | Rationale for Enhanced Efficacy/Selectivity |

| C3-Br | Suzuki Coupling | Aryl/Heteroaryl groups | Explore interactions with hydrophobic pockets in target proteins. |

| C7-Br | Sonogashira Coupling | Alkynyl groups | Introduce rigid linkers to access different regions of a binding site. nih.gov |

| C5-Cl | Buchwald-Hartwig Amination | Amines, Amides | Introduce hydrogen bond donors/acceptors to improve target affinity. |

| N1/N2 | N-Alkylation / N-Acylation | Alkyl chains, solubilizing groups | Modulate physicochemical properties like solubility and cell permeability. nih.govresearchgate.net |

Exploration of this compound in Multitargeted Therapeutic Strategies

The indazole scaffold is a prominent "hinge-binding" motif found in numerous approved multi-kinase inhibitors, such as Pazopanib and Axitinib. nih.govresearchgate.net This ability to interact with the highly conserved ATP-binding site of kinases makes indazole derivatives, including this compound, ideal candidates for the development of multitargeted agents. Such agents can offer superior efficacy in complex diseases like cancer by simultaneously modulating several key signaling pathways. researchgate.net

Future research should explore the potential of this compound and its derivatives as inhibitors of multiple protein kinases involved in oncogenesis and angiogenesis. Kinome-wide screening of initial analogs could reveal a spectrum of targets. nih.govnih.gov For example, studies on other amino-indazole scaffolds have demonstrated potent, spectrum-selective inhibition of kinases like FLT3, PDGFRα, and c-Kit, which are crucial drivers in various cancers. nih.govnih.gov

Beyond cancer, multitargeted indazole derivatives are being explored for other complex conditions. For instance, new families of 5-substituted indazoles have been investigated as simultaneous inhibitors of cholinesterases (AChE/BuChE) and BACE1 for the treatment of Alzheimer's disease. researchgate.net Given its structural features, analogs of this compound could be designed and evaluated against targets relevant to neurodegenerative diseases or inflammatory disorders. researchgate.netnih.gov

| Potential Disease Area | Potential Multiple Targets | Therapeutic Rationale |

| Oncology | VEGFR, PDGFR, FGFR, c-Kit | Inhibition of tumor growth, angiogenesis, and metastasis. nih.govnih.gov |

| Oncology | Aurora Kinases, CDKs | Disruption of cell cycle progression and induction of apoptosis. |

| Alzheimer's Disease | AChE, BuChE, BACE1, GSK-3β | Reduction of amyloid plaques, preservation of acetylcholine (B1216132) levels. nih.govresearchgate.net |

| Inflammatory Diseases | JAK, SYK, p38 MAPK | Modulation of inflammatory cytokine production and signaling pathways. |

Development of Prodrugs or Delivery Systems for this compound

A significant challenge in drug development is overcoming poor physicochemical properties, such as low aqueous solubility, which can lead to poor bioavailability. researchgate.net While the properties of this compound are not extensively documented, its highly halogenated and aromatic nature suggests that it and its analogs may suffer from poor solubility.

Future research must consider prodrug and advanced drug delivery strategies to circumvent these potential issues. A prodrug is a bioreversible derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. This approach can enhance solubility, permeability, and targeted delivery. For other indazole-based compounds with poor solubility, an N-acyloxymethyl prodrug strategy has been successfully employed, which increased both aqueous solubility and susceptibility to enzymatic hydrolysis. nih.gov Similar strategies, such as attaching phosphate (B84403) or amino acid promoieties to the indazole nitrogen, could be explored for this compound. nih.gov

Alternatively, advanced drug delivery systems can be developed:

Nanonization: Reducing the particle size of the compound to the sub-micron range can significantly increase its surface area, leading to enhanced dissolution rates and bioavailability. researchgate.net

Solid Dispersions: Dispersing the compound in an amorphous form within a carrier polymer can prevent crystallization and maintain a supersaturated state upon dissolution, thereby improving absorption. researchgate.net

Polymeric Micelles and Nanoparticles: Encapsulating the drug within nanocarriers like polymeric micelles or lipid nanoparticles can improve solubility, protect the drug from degradation, and potentially enable targeted delivery to specific tissues. researchgate.net

Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery technologies like high-throughput screening (HTS) and combinatorial chemistry will be indispensable.

Combinatorial Chemistry enables the rapid synthesis of large, systematically organized libraries of related compounds. nih.gov Starting with the this compound core, combinatorial approaches can be used to introduce a wide diversity of chemical groups at the C3, C5, C7, and N1/N2 positions. This allows for a comprehensive exploration of the structure-activity relationship (SAR) in a time- and resource-efficient manner.

High-Throughput Screening (HTS) allows for the rapid testing of these large compound libraries against specific biological targets. nih.gov For instance, an HTS campaign could screen a library of this compound derivatives against a panel of protein kinases to identify initial hits. researchgate.netfrontiersin.org

Fragment-Based Lead Discovery (FBLD) offers an alternative approach. Here, smaller, less complex molecules ("fragments") are screened for weak binding to a target. nih.govnih.gov The this compound itself could be considered a complex fragment. Identified fragments are then optimized and grown into more potent lead compounds, often guided by structural biology techniques like X-ray crystallography. nih.govnih.gov This method has successfully identified indazole-based AXL kinase inhibitors. nih.gov

DNA-Encoded Library (DEL) Technology represents a paradigm shift in screening, allowing for the testing of billions or even trillions of compounds at once. eurekaselect.comresearchgate.net In this method, each unique chemical compound in a library is tagged with a unique DNA barcode. Affinity-based selection isolates the compounds that bind to the target, and their structures are then identified by sequencing the DNA tags. This technology has been used to discover novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors from an indole-based library, a scaffold structurally related to indazole. nih.gov Applying DEL technology could rapidly identify novel biological targets and potent ligands derived from the this compound scaffold.

Advanced Preclinical Evaluation (In vitro mechanistic studies, without direct mention of safety/adverse effects or human trials)

Once promising analogs of this compound are identified, a thorough preclinical evaluation using a suite of in vitro assays is essential to elucidate their mechanism of action and to build a strong case for further development. Given the prevalence of indazole derivatives as anticancer agents, particularly kinase inhibitors, the evaluation would likely focus on this area first. nih.govciteab.comresearchgate.net

The typical cascade of in vitro mechanistic studies would include:

Biochemical Assays: Direct enzymatic assays are crucial to confirm inhibition of the intended target(s) (e.g., specific protein kinases) and to determine potency, typically measured as an IC₅₀ or Kᵢ value. nih.govhelsinki.fi These assays help establish on-target activity and selectivity.

Cell-Based Proliferation Assays: The antiproliferative activity of the compounds would be evaluated against a panel of human cancer cell lines. Assays like the MTT or SRB assay are used to determine the IC₅₀ values, which measure the concentration required to inhibit cell growth by 50%. nih.govnih.gov

Target Engagement Assays: It is critical to confirm that the compound engages its intended target within the complex environment of a living cell. nih.gov Techniques like the cellular thermal shift assay (CETSA) can measure the stabilization of a target protein upon ligand binding, providing direct evidence of target engagement. researchgate.nethelsinki.fi

Cellular Mechanism of Action Studies: To understand how the compound affects cancer cells, a variety of assays can be employed:

Apoptosis Assays: Methods like Annexin V/PI staining followed by flow cytometry can determine if the compound induces programmed cell death. nih.govnih.gov This can be further investigated by Western blotting for key apoptosis-related proteins like caspases and members of the Bcl-2 family. nih.gov

Cell Cycle Analysis: Staining cells with a DNA-binding dye (e.g., propidium (B1200493) iodide) and analyzing them by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (e.g., G2/M). nih.gov

Cell Migration and Invasion Assays: Wound-healing or transwell migration assays can assess the compound's ability to inhibit the metastatic potential of cancer cells. nih.gov

Signal Transduction Analysis: Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates, confirming that the compound inhibits the intended signaling pathway within the cell. eurekaselect.com

| Assay Type | Purpose | Example Readout |

| Biochemical Kinase Assay | Determine direct enzyme inhibition and potency. | IC₅₀ value (nM or µM). helsinki.fi |

| MTT/SRB Proliferation Assay | Measure cytotoxic/cytostatic effect on cancer cells. | IC₅₀ value (µM). nih.gov |

| Annexin V/PI Staining | Quantify apoptosis induction. | Percentage of apoptotic cells. nih.gov |

| Cell Cycle Analysis | Identify arrest at specific cell cycle phases. | Percentage of cells in G0/G1, S, G2/M phases. nih.gov |

| Western Blot | Analyze changes in protein levels/activity. | Changes in p-Akt, Cleaved Caspase-3, etc. nih.goveurekaselect.com |

| Cellular Thermal Shift Assay (CETSA) | Confirm intracellular target engagement. | Thermal stabilization curve of the target protein. helsinki.fi |

Theoretical Predictions for Emerging Biological Applications beyond Current Scope

Computational methods are powerful tools for predicting new biological applications for existing chemical scaffolds, a strategy often referred to as drug repurposing. nih.govnih.gov For a molecule like this compound, whose biological profile is largely unexplored, in silico techniques can guide future research toward novel and unexpected therapeutic areas.

Virtual Screening and Molecular Docking: The structure of this compound can be docked against large libraries of protein crystal structures to identify potential new biological targets. nih.gov For example, an in silico high-throughput screen of an in-house library identified an indazole core as a starting point for developing ULK1 inhibitors, a target in autophagy and cancer. researchgate.netnih.gov Similar approaches could uncover unexpected targets for this halogenated indazole in areas like neurodegeneration or infectious diseases. nih.govnih.gov

Pharmacophore Modeling and Cheminformatics: By analyzing the structural features of known active molecules for various targets, a pharmacophore model can be built. The this compound structure can then be compared to these models to predict its likelihood of activity. Cheminformatics analysis of the indazole scaffold can reveal its privileges for certain target classes, guiding the search for new applications. nih.gov The presence of multiple halogen atoms is particularly interesting, as halogen bonds are increasingly recognized as crucial interactions for enhancing binding affinity and bioactivity. nih.gov

Machine Learning and AI-Based Prediction: Modern machine learning models, trained on vast datasets of compound structures and their associated biological activities, can predict the activity of new molecules. nih.gov By inputting the structure of this compound and its potential derivatives, these models could generate predictions for a wide range of biological endpoints, from inhibition of specific enzymes to broader therapeutic effects, thus opening up entirely new avenues of research beyond the well-trodden path of kinase inhibition. frontiersin.org For instance, computational models have been used to identify approved drugs as potential ROCK inhibitors for neurodegeneration, a strategy that could be applied to novel scaffolds as well. nih.gov

Q & A

Basic: What synthetic strategies are employed for synthesizing 3,7-Dibromo-5-chloro-1H-indazole, and how are intermediates purified?

Answer:

The synthesis of halogenated indazoles typically involves cyclization reactions using hydrazine derivatives. For example, analogous compounds like 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole are synthesized via hydrazine hydrate reflux in dimethylformamide (DMF), followed by recrystallization to remove isomers . Friedel-Crafts acylation may also precede cyclization for aryl-substituted intermediates, as seen in the synthesis of 5-amino-3-(3,4-dichlorophenyl)-1H-indazole . Key steps include:

Cyclization : Heating ketones with hydrazine hydrate in DMF to form the indazole core.

Purification : Recrystallization (e.g., from DMF) to eliminate byproducts like (2,3-dichlorophenyl) isomers .

Halogenation : Bromine/chlorine substitution via electrophilic aromatic substitution or pre-halogenated precursors.

Basic: Which spectroscopic and crystallographic methods validate the structure of this compound?

Answer:

Structural validation relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions and coupling patterns. For example, H NMR of 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole shows aromatic protons at δ 8.91 (d, J = 2.1 Hz) and δ 7.76 (d, J = 9.2 Hz) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving halogen positions and molecular packing. Indazole derivatives often crystallize in monoclinic systems (e.g., 3-chloro-1-methyl-5-nitro-1H-indazole, space group ) .

- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.

Advanced: How can researchers address crystallographic refinement challenges in halogenated indazoles?

Answer:

Halogen-heavy compounds pose challenges like disorder or twinning. Strategies include:

- High-Resolution Data : Collect data at low temperatures (e.g., 100 K) to improve resolution .

- SHELX Software : Use SHELXL for iterative refinement, but note limitations in handling severe disorder. Partial occupancy modeling or constraints may be required .

- Validation Tools : Check for reasonable thermal parameters and geometry using tools like PLATON or CCDC Mercury.

Advanced: What methods mitigate isomer formation during indazole cyclization?

Answer:

Isomer formation (e.g., regioisomers) is minimized by:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .

- Temperature Control : Reflux conditions (e.g., 1 hour at 120°C) balance reaction rate and selectivity .

- Post-Reaction Processing : Recrystallization or column chromatography removes isomers. For example, DMF recrystallization eliminated 2,3-dichlorophenyl isomers with 23% yield .

Advanced: How should conflicting NMR data in halogenated indazoles be resolved?

Answer:

Discrepancies arise from overlapping signals or coupling effects. Solutions include:

- 2D NMR : HSQC and HMBC correlate H and C signals, resolving ambiguous assignments.

- Deuterated Solvents : Use DMSO-d6 to sharpen peaks and reduce exchange broadening .

- Computational Prediction : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ADF software).

Basic: What assay designs evaluate biological activity of halogenated indazoles?

Answer:

Common assays include:

- Enzymatic Inhibition : α-Glucosidase inhibition assays (IC determination) with p-nitrophenyl glucopyranoside as substrate .

- Antioxidant Activity : DPPH radical scavenging assays, measuring absorbance decay at 517 nm .

- Antimicrobial Testing : Broth microdilution (MIC determination) against bacterial/fungal strains .

Advanced: How do computational tools predict reactivity and binding of this compound?

Answer:

- Molecular Docking : Software like MOE or AutoDock models interactions with targets (e.g., enzymes) using force fields (MMFF94) .

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices or HOMO/LUMO analysis.

- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS or NAMD).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.